molecular formula C9H8ClN3 B1610446 1-(4-Chlorophenyl)-1H-pyrazol-5-amine CAS No. 14678-97-8

1-(4-Chlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B1610446
CAS No.: 14678-97-8
M. Wt: 193.63 g/mol
InChI Key: IYXYXQGSWRTPHX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the 4-chlorophenyl group imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorophenyl)-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 4-chlorobenzaldehyde. The reaction typically proceeds under acidic or basic conditions, often using catalysts to enhance the yield and selectivity.

  • Cyclization Method

      Starting Materials: 4-chlorobenzaldehyde and hydrazine hydrate.

      Reaction Conditions: The reaction is carried out in ethanol or methanol as a solvent, with the addition of a catalytic amount of acetic acid or hydrochloric acid.

      Procedure: The mixture is heated under reflux for several hours until the formation of the pyrazole ring is complete. The product is then isolated by filtration and purified by recrystallization.

  • Alternative Method

      Starting Materials: 4-chlorophenylhydrazine and ethyl acetoacetate.

      Reaction Conditions: The reaction is conducted in the presence of a base such as sodium ethoxide or potassium carbonate.

      Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then extracted and purified.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, solvent recovery and recycling are often implemented to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

  • Substitution Reactions

      Reagents: Halogenating agents, nucleophiles.

      Conditions: Typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

      Products: Substituted pyrazole derivatives.

  • Oxidation Reactions

      Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Conducted under acidic or basic conditions.

      Products: Oxidized pyrazole derivatives.

  • Reduction Reactions

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Typically performed in anhydrous solvents.

      Products: Reduced pyrazole derivatives.

Common Reagents and Conditions

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Scientific Research Applications

1-(4-Chlorophenyl)-1H-pyrazol-5-amine has several scientific research applications:

  • Medicinal Chemistry

      Anticancer Agents: Used as a building block in the synthesis of potential anticancer drugs.

      Anti-inflammatory Agents: Investigated for its anti-inflammatory properties.

  • Material Science

      Organic Semiconductors: Utilized in the development of organic semiconductors for electronic devices.

      Dye-Sensitized Solar Cells: Employed in the synthesis of dyes for solar cells.

  • Biological Research

      Enzyme Inhibitors: Studied as potential inhibitors of specific enzymes involved in disease pathways.

      Receptor Modulators: Explored for its ability to modulate biological receptors.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

  • 1-Phenyl-1H-pyrazol-5-amine

      Similarity: Both compounds contain a pyrazole ring with a phenyl substitution.

      Difference: The presence of a chlorine atom in this compound imparts different chemical properties and reactivity.

  • 1-(4-Bromophenyl)-1H-pyrazol-5-amine

      Similarity: Both compounds have a halogen-substituted phenyl group.

      Difference: The bromine atom in 1-(4-Bromophenyl)-1H-pyrazol-5-amine may lead to different reactivity and biological activity compared to the chlorine atom.

  • 1-(4-Methylphenyl)-1H-pyrazol-5-amine

      Similarity: Both compounds feature a substituted phenyl group.

      Difference: The methyl group in 1-(4-Methylphenyl)-1H-pyrazol-5-amine results in different steric and electronic effects compared to the chlorine atom.

Properties

IUPAC Name

2-(4-chlorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-1-3-8(4-2-7)13-9(11)5-6-12-13/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXYXQGSWRTPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480360
Record name 1-(4-Chlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14678-97-8
Record name 1-(4-Chlorophenyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14678-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-1H-pyrazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)-1H-pyrazol-5-amine
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Synthesis routes and methods

Procedure details

21.5 g (0.12 mol) of 4-chlorophenylhydrazine hydrochloride was suspended in 150 mL of methanol, 5 mL of concentrated hydrochloric acid was added, and the mixture was heated at reflux, which gave a clear, yellow-brown solution. To this solution was added dropwise 11.5 g (0.12 mol) of dimethylaminoacrylonitrile over a period of 30 minutes. After 1.5 h at reflux, most of the solvent was removed under vacuum. The remaining residue was taken up in 40 mL of dimethylformamide, and 9 mL of concentrated ammonia solution was added at room temperature. The resulting white precipitate was filtered off and discarded. The clear filtrate was used in Step 10.2 without further purification.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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